trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
Overview
Description
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C20H24S2Sn2. It is a derivative of naphtho[1,2-b:5,6-b’]dithiophene, which is known for its symmetrical planar structure and high charge mobility. This compound is primarily used in the development of semiconductors and organic electronic devices due to its unique electronic properties .
Preparation Methods
The synthesis of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene typically involves the stannylation of naphtho[1,2-b:5,6-b’]dithiophene. One common method includes the reaction of naphtho[1,2-b:5,6-b’]dithiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete stannylation .
Chemical Reactions Analysis
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through reactions with appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form larger conjugated systems.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Photovoltaic Applications: The compound is used in the development of donor-acceptor conjugated polymers for photovoltaic applications.
Semiconductor Research: It is utilized in the synthesis of semiconductors with high current on/off ratios.
Mechanism of Action
The mechanism by which 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s planar structure allows for efficient charge transport, making it an excellent material for use in electronic devices. The trimethylstannyl groups enhance its solubility and processability, facilitating its incorporation into various applications .
Comparison with Similar Compounds
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene can be compared to other similar compounds, such as:
Naphtho[1,2-b5,6-b’]dithiophene (NDT): While NDT itself is used in semiconductors, the addition of trimethylstannyl groups in 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene enhances its solubility and processability.
2,7-Bis(trimethylstannyl)naphtho[2,1-b6,5-b’]dithiophene: This compound is another derivative with similar applications in organic electronics and photovoltaics.
These comparisons highlight the unique properties of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene, particularly its enhanced solubility and processability due to the trimethylstannyl groups.
Properties
IUPAC Name |
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBDGJRKILTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24S2Sn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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